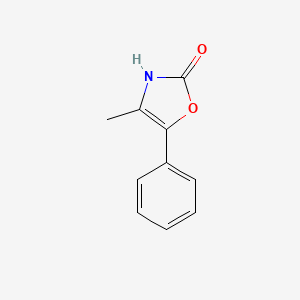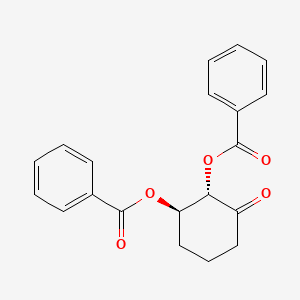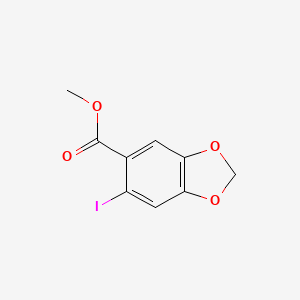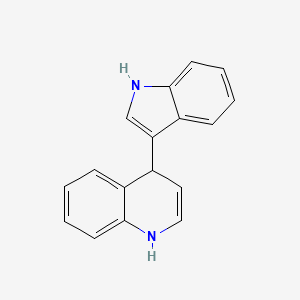
2(3H)-Oxazolone, 4-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Oxazolone, 4-methyl-5-phenyl- is a heterocyclic compound that belongs to the oxazolone family This compound is characterized by a five-membered ring containing both oxygen and nitrogen atoms The presence of a phenyl group and a methyl group attached to the ring makes it a unique derivative of oxazolone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 4-methyl-5-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of N-phenylglycine with acetic anhydride, which leads to the formation of the oxazolone ring. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2(3H)-Oxazolone, 4-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the phenyl or methyl groups.
Applications De Recherche Scientifique
2(3H)-Oxazolone, 4-methyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Oxazolone, 4-methyl-5-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or enzymology studies.
Comparaison Avec Des Composés Similaires
2(3H)-Oxazolone: The parent compound without the phenyl and methyl groups.
4-Methyl-2(3H)-Oxazolone: A derivative with only the methyl group.
5-Phenyl-2(3H)-Oxazolone: A derivative with only the phenyl group.
Comparison: 2(3H)-Oxazolone, 4-methyl-5-phenyl- is unique due to the presence of both the phenyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to its simpler analogs, this compound exhibits enhanced stability and a broader range of reactivity, making it more versatile for various applications.
Propriétés
Numéro CAS |
61416-45-3 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
4-methyl-5-phenyl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) |
Clé InChI |
BSGOYKCNRBTMTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=O)N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)


![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)

![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)

![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
